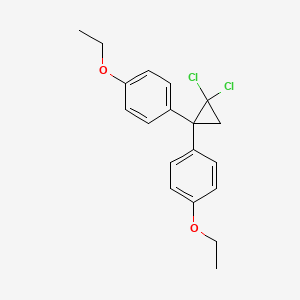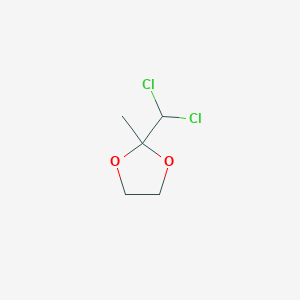![molecular formula C20H18Cl2N4O2 B11997134 N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997134.png)
N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrazole core, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of dichlorophenyl and ethoxyphenyl groups enhances its chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:
Formation of the Pyrazole Core: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Introduction of the Dichlorophenyl Group: The pyrazole intermediate is then reacted with 2,6-dichlorobenzaldehyde under basic conditions to form the Schiff base.
Addition of the Ethoxyphenyl Group: The final step involves the reaction of the Schiff base with 4-ethoxyphenylhydrazine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the Schiff base linkage, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Biology
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Antimicrobial Activity: It exhibits antimicrobial properties, making it useful in the development of new antibiotics.
Medicine
Drug Development: Due to its biological activity, the compound is explored as a lead compound in the development of new therapeutic agents.
Diagnostics: It can be used in the development of diagnostic tools due to its ability to bind specific biomolecules.
Industry
Agriculture: The compound is investigated for its potential use as a pesticide or herbicide.
Pharmaceuticals: It is used in the synthesis of various pharmaceutical intermediates.
作用機序
The mechanism of action of N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways by modulating signal transduction or gene expression.
類似化合物との比較
Similar Compounds
- N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
- N’-[(E)-(2,4-dichlorophenyl)methylidene]-3-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetohydrazide
Uniqueness
N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide is unique due to the specific arrangement of its substituents, which confer distinct chemical reactivity and biological activity. The presence of both dichlorophenyl and ethoxyphenyl groups enhances its potential as a versatile compound in various applications, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C20H18Cl2N4O2 |
|---|---|
分子量 |
417.3 g/mol |
IUPAC名 |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H18Cl2N4O2/c1-3-28-14-9-7-13(8-10-14)18-12(2)19(25-24-18)20(27)26-23-11-15-16(21)5-4-6-17(15)22/h4-11H,3H2,1-2H3,(H,24,25)(H,26,27)/b23-11+ |
InChIキー |
QJMNBTSNEYRBSO-FOKLQQMPSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)N/N=C/C3=C(C=CC=C3Cl)Cl |
正規SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)NN=CC3=C(C=CC=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-{[7-({3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoyl}oxy)-2-methyl-4-oxo-4H-chromen-3-YL]oxy}benzoate](/img/structure/B11997064.png)



![3-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11997093.png)





![3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997141.png)

![4-[(4-Methyl-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B11997157.png)
